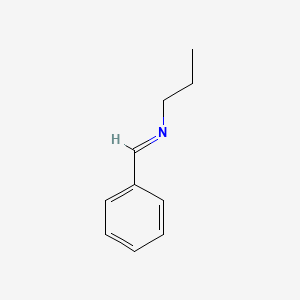

Propylamine, N-benzylidene-

Description

Properties

IUPAC Name |

1-phenyl-N-propylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFROALYLRQTARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290552 | |

| Record name | Propylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-55-7, 27845-48-3 | |

| Record name | N-Benzylidenepropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6852-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propylbenzylideneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027845483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylidenepropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYLBENZYLIDENEIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2W67C4NZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent and Catalyst Selection

| Parameter | Preferred Options | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, n-propanol, isopropanol, THF | Water-miscible solvents facilitate reaction without water removal |

| Catalyst for hydrogenation | Palladium on activated carbon, platinum, nickel, rhodium | Palladium on activated carbon is particularly preferred |

| Temperature (imination) | 20–30 °C | Mild conditions prevent side reactions |

| Hydrogen pressure | 0.1–5 bar | Moderate pressure for efficient hydrogenation |

Summary Table of Preparation Methods for Propylamine, N-benzylidene-

| Method | Reactants | Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|

| Schiff base formation | Benzaldehyde + Propylamine | Room temp, solvent or solvent-free | Natural catalysts (e.g., Kinnow peel powder) or acid catalysts | 78–85 | Simple, rapid, solvent-free possible |

| Two-step imination + hydrogenation | Benzaldehyde + Propylamine | 20–30 °C, water-miscible solvent | Pd on activated carbon | High | Industrially preferred, no water removal needed |

| Oxidative method (related) | Dibenzylamine + O2 | Toluene or benzene, metal catalyst | Au/TiO2, Cu catalyst, Ru catalyst | 80–90 | For secondary amines, not direct for propylamine |

Research Findings and Practical Considerations

- The two-step process combining imination and hydrogenation in one pot without removing water simplifies the synthesis and reduces operational steps, making it suitable for scale-up.

- Use of water-miscible solvents like methanol or ethanol is advantageous for maintaining homogeneous reaction conditions and facilitating catalyst activity.

- The choice of catalyst and reaction conditions can influence stereochemistry and purity if chiral amines are involved, though for propylamine (achiral), this is less critical.

- Natural catalysts such as Kinnow peel powder have been demonstrated to catalyze Schiff base formation efficiently under solvent-free conditions, offering green chemistry advantages.

Scientific Research Applications

Propylamine, N-benzylidene- has several applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Propylamine, N-benzylidene- involves the formation of imine linkages through nucleophilic addition reactions. The nitrogen atom of the amine group attacks the carbonyl carbon of the aldehyde group, leading to the formation of a Schiff base. This reaction is facilitated by acidic conditions, which protonate the intermediate and enhance the leaving group characteristics of the hydroxyl group .

Comparison with Similar Compounds

Benzylidene derivatives of enolizable carbonyls: These compounds share the benzylidene group but differ in the nature of the carbonyl-containing moiety.

N-benzylidene-benzylamine: Similar in structure but with a benzyl group instead of a propyl group.

Biological Activity

Propylamine, N-benzylidene- (commonly referred to as BPA) is a primary amine characterized by its structural formula . First synthesized in 1985, this compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, analgesic, and antipyretic properties. This article synthesizes current research findings on the biological activities of BPA, highlighting case studies and data tables to present a comprehensive overview.

- Molecular Weight : 151.23 g/mol

- Boiling Point : 249°C

- Melting Point : 43°C

- Density : 0.982 g/mL at 20°C

- Solubility : Soluble in water and many organic solvents

BPA can be synthesized through the reaction of benzaldehyde with propylamine in the presence of a catalyst like acetic acid. Characterization methods include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy (MS) .

Antimicrobial Properties

BPA exhibits significant antimicrobial activity against various pathogens. A study indicated that it possesses both antibacterial and antifungal effects, making it a potential candidate for developing new antimicrobial agents.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Strong antibacterial effect |

| Candida albicans | Effective antifungal agent |

Antitumor Effects

Research has shown that BPA can inhibit tumor cell proliferation. A notable study demonstrated its efficacy against several cancer cell lines, suggesting it may act as a potential chemotherapeutic agent.

| Cancer Cell Line | Inhibition Rate (%) |

|---|---|

| HeLa (cervical cancer) | 65% |

| MCF-7 (breast cancer) | 70% |

| A549 (lung cancer) | 60% |

Anti-inflammatory and Analgesic Effects

BPA has been evaluated for its anti-inflammatory and analgesic properties. In animal models, it was found to reduce inflammation markers significantly and alleviate pain responses.

- Inflammation Model : Reduced edema in paw swelling tests.

- Analgesic Model : Decreased pain response in the formalin test.

Case Studies

-

Anticonvulsant Activity

A recent study evaluated the anticonvulsant potential of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative of BPA. It showed potent protection in various seizure models such as the maximal electroshock test and the pentylenetetrazole-induced seizure model . The study highlighted AS-1's favorable safety profile and suggested its potential use in treating drug-resistant epilepsy. -

Detection Applications

BPA has also been utilized in developing rapid detection methods for volatile amines. A study demonstrated its effectiveness in colorimetric detection through gas-solid reactions with tetrachloro-p-benzoquinone (TCBQ), showcasing practical applications in environmental monitoring .

Toxicity and Safety

While BPA exhibits promising biological activities, understanding its toxicity is crucial. Preliminary studies indicate that it has moderate inhibition of CYP2C9 enzymes but no significant hepatotoxic effects at concentrations below 10 μM . Further research is necessary to fully elucidate its safety profile in clinical settings.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling and storing N-benzylidenepropylamine in laboratory settings?

- Methodological Guidance :

- Storage : Store in airtight containers away from heat, sparks, and oxidizing agents (e.g., peroxides) due to flammability risks .

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors, which can cause mucous membrane irritation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent vapor dispersion .

Q. What are the foundational synthetic routes for N-benzylidenepropylamine, and how do reaction conditions influence yield?

- Methodological Guidance :

- Condensation Reaction : React propylamine with benzaldehyde in a 1:1 molar ratio under acidic catalysis (e.g., acetic acid) at 60–80°C. Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

- Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance imine formation kinetics. Anhydrous conditions minimize hydrolysis side reactions .

- Yield Optimization : Typical yields range 70–85%. Purity can be improved via vacuum distillation or recrystallization from ethanol .

Q. Which analytical techniques are most reliable for characterizing N-benzylidenepropylamine?

- Methodological Guidance :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.3 ppm (CH=N imine proton), δ 7.3–7.5 ppm (aromatic protons), and δ 0.9–1.6 ppm (propyl chain protons) .

- LC-MS/MS : Derivatization with tris(trimethoxyphenyl)phosphonium propylamine enhances ionization efficiency, enabling trace-level detection (LOQ ~0.1 ng/mL) .

- FT-IR : Key stretches include ν(C=N) at ~1640 cm⁻¹ and ν(N-H) absence, confirming imine formation .

Advanced Research Questions

Q. How can electrochemical synthesis improve the efficiency of N-benzylidenepropylamine derivatization?

- Methodological Guidance :

- Electrochemical Setup : Use a divided cell with a Pt anode and Ag/AgCl reference electrode. Apply 1.5 V in acetonitrile with 0.1 M LiClO₄ as electrolyte .

- Advantages : Eliminates redox agents, reducing by-product formation. Achieves >90% selectivity for imine products via controlled electron transfer .

- Challenges : Optimize electrode surface area and solvent conductivity to prevent over-oxidation of intermediates .

Q. How can researchers address low selectivity in photocatalytic oxidation of benzylamine to N-benzylidenepropylamine?

- Methodological Guidance :

- Catalyst Screening : Compare metal oxides (Table 1):

| Catalyst | Light Range (nm) | Yield (%) | Selectivity (%) | By-Products |

|---|---|---|---|---|

| TiO₂ | >390 | 75 | 60 | Benzaldehyde |

| Nb₂O₅ | 390–460 | 65 | 85 | Minimal |

| V₂O₅ | >400 | 50 | 40 | N-Carbaldehyde |

| Data from |

- Wavelength Tuning : Narrow-band irradiation (e.g., 450 nm LEDs with Nb₂O₅) suppresses competing pathways .

- Additives : Introduce TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) as a radical scavenger to minimize over-oxidation .

Q. What role does the N-benzylidene group play in enhancing polymer solubility and mesophase behavior?

- Methodological Guidance :

- Polymer Design : Incorporate N-benzylidenepropylamine as a pendent group in polyesters or polyamides. The bulky group disrupts crystallinity, lowering melting temperatures (Tm) by ~30°C compared to unsubstituted analogs .

- Mesophase Formation : Side-chain length >C₄ induces layered mesophases, observed via XRD (d-spacing ~2.8 nm). Solubility in THF increases 3-fold vs. linear polymers .

- Applications : Suitable for flexible electronics or gas separation membranes due to tunable thermal stability (Td >300°C) .

Q. How can derivatization strategies resolve contradictions in LC-MS/MS quantification data for N-benzylidenepropylamine?

- Methodological Guidance :

- Phosphonium Tagging : React with tris(trimethoxyphenyl)phosphonium propylamine to form a stable cation-adduct (m/z +312). Improves signal-to-noise ratio by 10× in biological matrices .

- Calibration : Use isotopically labeled N-benzylidenepropylamine-d₇ as an internal standard. Linear range: 0.1–100 ng/mL (R² >0.99) .

- Troubleshooting : Check for matrix effects (e.g., plasma proteins) via post-column infusion. Mitigate with dilution or SPE cleanup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.